![molecular formula C32H35Cl2NO8 B586143 2-Chloro Clomiphene Citrate(E/Z Mixture) CAS No. 1795130-18-5](/img/no-structure.png)
2-Chloro Clomiphene Citrate(E/Z Mixture)
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Overview
Description
2-Chloro Clomiphene Citrate(E/Z Mixture) is a compound with the molecular formula C26 H27 Cl2 N O . C6 H8 O7 and a molecular weight of 632.53 . It is an impurity present in Clomiphene , a nonsteroidal compound that acts as a selective estrogen receptor modulator .
Molecular Structure Analysis
The molecular structure of 2-Chloro Clomiphene Citrate(E/Z Mixture) is defined by its molecular formula, C26 H27 Cl2 N O . C6 H8 O7 . Further structural analysis would require more specific resources or experimental data.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro Clomiphene Citrate(E/Z Mixture) include a molecular weight of 632.53 g/mol . Further properties would require more specific resources or experimental data.Scientific Research Applications
Ovulation Induction
Clomiphene citrate is an anti-estrogen that stimulates the release of gonadotropin by inhibiting negative feedback on the hypothalamus . It is primarily used in the treatment of female infertility to trigger ovulation in women with anovulatory cycles (e.g., due to polycystic ovary syndrome) .
Doping in Sports
Less laudable, though worth mentioning, is the abuse of clomiphene by athletes to increase testosterone production without revealing traits of the testosterone/epitestosterone quotient during doping tests .
Metabolism Study
Nonresponse to clomiphene therapy is still not well understood, interindividual variability of clomiphene metabolism has been considered to be a plausible explanation . Therefore, a comprehensive, rapid, sensitive, and specific analytical method for the quantification of (E)- and (Z)-isomers of clomiphene and their putative N-desethyl, N,N-didesethyl, 4-hydroxy, and 4-hydroxy-N-desethyl metabolites, and the N-oxides in human plasma has been newly developed .
Fluorescence Quenching
The fluorescence of carbon dots can be effectively quenched by clomifene citrate (CC, a common drug for infertility) through static quenching . This property can be potentially used for CC detection in practical body fluid samples with high stability .
Nanoprobe Development
Highly fluorescent carbon dots as an efficient nanoprobe for detection of clomifene citrate . This application is based on the fluorescence quenching property mentioned above.
Drug Interaction Studies
Given its wide use and metabolic pathway, clomiphene citrate can be used in drug interaction studies to understand how it interacts with other drugs and substances in the body .
Mechanism of Action
Target of Action
The primary target of 2-Chloro Clomiphene Citrate (E/Z Mixture) is the estrogen receptor . This compound acts as a selective estrogen receptor modulator (SERM), which means it can either activate or inhibit the estrogen receptor depending on the tissue .
Mode of Action
2-Chloro Clomiphene Citrate (E/Z Mixture) acts as an estrogen antagonist in the hypothalamus and pituitary gland . It competitively binds to estrogen receptors, blocking the action of estrogen and causing an increase in the release of gonadotropin-releasing hormone (GnRH) . This leads to an increase in the release of pituitary gonadotropins .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-Chloro Clomiphene Citrate (E/Z mixture) can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final reaction to form the target compound.", "Starting Materials": [ "Chloroacetyl chloride", "Triethylamine", "Clomiphene citrate", "Sodium hydroxide", "Methanol", "Water", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: Chloroacetylation of Clomiphene Citrate using Chloroacetyl chloride and Triethylamine in Methanol to form Intermediate 1", "Step 2: Hydrolysis of Intermediate 1 using Sodium hydroxide in Water to form Intermediate 2", "Step 3: Acidification of Intermediate 2 using Hydrochloric acid to form Intermediate 3", "Step 4: Chlorination of Intermediate 3 using Chloroacetyl chloride and Triethylamine in Methanol to form 2-Chloro Clomiphene Citrate(E/Z mixture)", "Step 5: Purification of the final product using recrystallization with Methanol and drying with Sodium chloride" ] } | |
CAS RN |
1795130-18-5 |
Product Name |
2-Chloro Clomiphene Citrate(E/Z Mixture) |
Molecular Formula |
C32H35Cl2NO8 |
Molecular Weight |
632.531 |
IUPAC Name |
2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-24-16-15-22(19-23(24)27)25(20-11-7-5-8-12-20)26(28)21-13-9-6-10-14-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
JYEQAMSFCSHCEJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
synonyms |
2-[2-Chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine 2-Hydroxy-1,2,3-propanetricarboxylate; |
Origin of Product |
United States |
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